molecular formula C6H5NO2 B163049 (S)-Hydroxy(2-furanyl)acetonitrile CAS No. 10017-07-9

(S)-Hydroxy(2-furanyl)acetonitrile

Cat. No.: B163049
CAS No.: 10017-07-9
M. Wt: 123.11 g/mol
InChI Key: OWECZOWCEFVROP-YFKPBYRVSA-N
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Description

(S)-Hydroxy(2-furanyl)acetonitrile is an organic compound featuring a furan ring substituted with a hydroxy group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Hydroxy(2-furanyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of furfural with cyanide sources under specific conditions. For instance, the oxidative dehydration of furfural with ammonia salts using hypervalent iodine reagents or n-bromosuccinimide can yield the desired nitrile compound . Another method involves the conversion of furfural aldoxime using reagents like thionyl chloride-benzotriazole or triphenylphosphine-iodine .

Industrial Production Methods

Industrial production of this compound typically involves the vapor phase ammoxidation of furfural with ammonia over a bismuth molybdate catalyst at high temperatures (440-480°C) . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-Hydroxy(2-furanyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions involving the hydroxy group.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-Hydroxy(2-furanyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Hydroxy(2-furanyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The furan ring’s aromatic nature also allows for π-π interactions with other aromatic systems, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxy and nitrile groups on the furan ring, providing a versatile platform for various chemical transformations and applications. Its dual functionality allows for a broader range of reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

(2S)-2-(furan-2-yl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWECZOWCEFVROP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)[C@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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